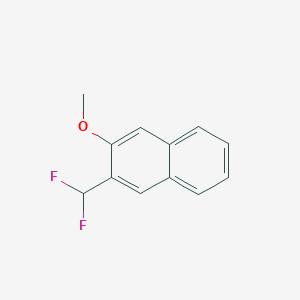

2-(Difluoromethyl)-3-methoxynaphthalene

Description

Properties

Molecular Formula |

C12H10F2O |

|---|---|

Molecular Weight |

208.20 g/mol |

IUPAC Name |

2-(difluoromethyl)-3-methoxynaphthalene |

InChI |

InChI=1S/C12H10F2O/c1-15-11-7-9-5-3-2-4-8(9)6-10(11)12(13)14/h2-7,12H,1H3 |

InChI Key |

TXKSWLYAVWODBG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=CC=CC=C2C=C1C(F)F |

Origin of Product |

United States |

The Growing Prominence of Fluorine in Chemical Sciences

The introduction of fluorine into organic molecules has become a powerful strategy in the chemical sciences. The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts exceptional stability to fluorinated compounds. cas.cn This stability often translates to increased resistance to metabolic degradation, a highly desirable trait in the development of new pharmaceuticals. It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals are organofluorine compounds. cas.cn

Fluorine's high electronegativity can significantly alter the electronic properties of a molecule, influencing its acidity, basicity, and reactivity. The substitution of hydrogen with fluorine, which has a similar van der Waals radius (1.47 Å for F vs. 1.20 Å for H), can lead to profound changes in a molecule's biological activity without drastically altering its shape. prepchem.com This "bioisosteric" replacement can enhance binding affinity to target proteins, improve membrane permeability, and increase bioavailability. nih.gov

The Naphthalene Scaffold: a Privileged Core in Synthesis and Medicine

The naphthalene (B1677914) ring system, consisting of two fused benzene (B151609) rings, is a ubiquitous scaffold in organic synthesis and medicinal chemistry. nih.gov Its rigid, aromatic structure provides a well-defined three-dimensional framework for the attachment of various functional groups. Naphthalene derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. orgsyn.orgepa.gov

The versatility of the naphthalene core is evident in the number of FDA-approved drugs that incorporate this moiety, such as the non-steroidal anti-inflammatory drug (NSAID) Naproxen (B1676952) and the antifungal agent Naftifine. nih.govorgsyn.org The ability to functionalize the naphthalene ring at various positions allows for the fine-tuning of a molecule's physicochemical and pharmacological properties.

The Scientific Case for Investigating Difluoromethylated Naphthalenes

The difluoromethyl group (-CHF₂) is a particularly interesting fluorine-containing substituent. It is considered a lipophilic hydrogen bond donor and can act as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, potentially leading to enhanced interactions with biological targets. The incorporation of a difluoromethyl group can significantly impact a molecule's lipophilicity, metabolic stability, and cell membrane permeability.

Research Directions for 2 Difluoromethyl 3 Methoxynaphthalene and Its Derivatives

Direct Difluoromethylation Approaches

Direct difluoromethylation involves the introduction of the CF2H group onto a pre-existing molecular framework in a single step. This approach is often favored for its efficiency and applicability in late-stage functionalization.

Radical Difluoromethylation Reactions and Their Scope

Radical-based difluoromethylation has emerged as a powerful tool for creating C-CF2H bonds. nih.gov These reactions typically involve the generation of a difluoromethyl radical (•CF2H) from a suitable precursor, which then adds to an aromatic system. A pioneering method developed by Baran and co-workers utilizes zinc difluoromethanesulfinate, Zn(SO2CF2H)2 (DFMS), which generates the •CF2H radical in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). nih.gov The scope of this methodology is broad, proving effective for the difluoromethylation of various heterocycles. nih.gov

The difluoromethyl radical generally adds to electron-deficient π-systems, which can limit its application with electron-rich arenes. nih.gov However, the site-selectivity of radical difluoromethylation on heteroaromatic substrates is often high, with the reaction preferentially occurring at the C2-position adjacent to a heteroatom. nih.gov For instance, with indole (B1671886) substrates, the major product is formed at the C2 position. nih.gov

Metal-Catalyzed Cross-Coupling Difluoromethylation Methods (e.g., Iron, Nickel, Palladium, Copper)

Transition metal-catalyzed cross-coupling reactions offer a versatile and efficient pathway for the synthesis of difluoromethylated aromatic compounds. cas.cnresearchgate.net These methods typically involve the reaction of an aryl halide or triflate with a difluoromethylating agent in the presence of a metal catalyst.

Copper-catalyzed reactions have been extensively studied. For example, the use of a copper reagent for the difluoromethylation of aryl and vinyl iodides has been reported to give high yields. researchgate.net Difluoromethylcopper species can be generated from the transmetalation of (difluoromethyl)cadmium with a copper(I) salt. cas.cn

Nickel-catalyzed cross-coupling has also proven effective. Using a [(DPPF)Ni(cod)] precatalyst, the difluoromethylation of aryl iodides, bromides, and triflates with [(DMPU)2Zn(CF2H)2] can be achieved. While electron-deficient substrates perform well, the yields tend to decrease with electron-rich substrates. cas.cn

The table below summarizes some examples of metal-catalyzed difluoromethylation reactions.

| Catalyst System | Aryl Substrate | Difluoromethylating Agent | Yield (%) | Reference |

| Copper | Aryl Iodide | [Cd(CF2H)2]/[Cd(CF2H)I] | High | cas.cn |

| Nickel | Aryl Iodide | [(DMPU)2Zn(CF2H)2] | Good for e--deficient | cas.cn |

Photoredox Catalysis and Visible-Light Promoted Synthesis

Visible-light photoredox catalysis has emerged as a mild and powerful strategy for generating radical intermediates, including the difluoromethyl radical. nih.govresearchgate.netrsc.org This approach allows for the synthesis of difluoromethylated compounds under gentle reaction conditions, often at room temperature. nih.govnih.gov

A common strategy involves the use of a photocatalyst, such as eosin (B541160) Y or rose bengal, which, upon irradiation with visible light, can initiate a single-electron transfer (SET) process to generate the •CF2H radical from a suitable precursor like sodium difluoromethanesulfinate (CF2HSO2Na). nih.gov This method has been successfully applied to the direct C-H difluoromethylation of a wide range of heterocycles, including pyrazines, quinoxalines, pyrroles, and indoles, with moderate to excellent yields. nih.gov

Furthermore, photoredox catalysis has been employed in the bromo-difluoromethylation and oxydifluoromethylation of alkenes using (difluoromethyl)triphenylphosphonium bromide as the radical source. researchgate.net The use of visible light provides a green and efficient alternative to traditional methods that may require harsh conditions or toxic reagents. nih.govnih.gov

Indirect Routes for Difluoromethyl Group Introduction via Functional Group Transformations

Indirect methods for introducing a difluoromethyl group involve the transformation of an existing functional group into a CF2H moiety. A classic example is the deoxyfluorination of an aldehyde group using reagents like N,N-diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). cas.cn However, these methods can be limited by harsh reaction conditions and poor functional-group tolerance. cas.cn

Another indirect route involves the reduction of a chlorodifluoromethyl group. For instance, a method for the radical chlorodifluoromethylation of (hetero)arenes using chlorodifluoroacetic anhydride (B1165640) has been developed under mild photochemical conditions. nih.gov The resulting chlorodifluoromethylated arenes can potentially be further transformed to introduce the difluoromethyl group.

Alkylation Reactions on Naphthalene Scaffolds for Methoxy and Difluoromethyl Functionalization

The synthesis of 2-(difluoromethyl)-3-methoxynaphthalene can also be approached by first establishing the methoxy group on the naphthalene ring, followed by the introduction of the difluoromethyl group, or vice versa.

The methoxy group can be introduced onto a naphthol precursor through a Williamson ether synthesis. For example, 2-naphthol (B1666908) can be treated with a base like sodium hydroxide, followed by reaction with a methylating agent such as dimethyl sulfate (B86663) or methyl iodide to yield 2-methoxynaphthalene (B124790). prepchem.comchemicalbook.comyoutube.com

Once the methoxy group is in place, the difluoromethyl group can be introduced at the 2-position using the direct difluoromethylation methods described in section 2.1. The directing effects of the methoxy group will influence the position of the incoming difluoromethyl group during electrophilic or radical aromatic substitution.

Alternatively, a difluoromethyl group could first be installed on a naphthalene ring, followed by the introduction of a methoxy group. For instance, 1-(difluoromethyl)-5-naphthol (B11903808) can be synthesized, which could then potentially be methylated. evitachem.com

Stereoselective Synthesis of Chiral Difluoromethylated Naphthalene Derivatives

The development of methods for the stereoselective synthesis of chiral difluoromethylated compounds is of high importance, particularly for pharmaceutical applications. nih.gov While the synthesis of chiral α-difluoromethyl amines from ketimines has been reported with high stereoselectivity using chiral sulfoximines as reagents, the stereoselective difluoromethylation of naphthalene derivatives to create chiral centers on the ring itself is a more complex challenge. nih.gov

One conceptual approach could involve the asymmetric cross-coupling of a prochiral naphthalene derivative. For example, nickel-catalyzed stereoconvergent Hiyama cross-coupling has been used for the asymmetric synthesis of enantioenriched α-trifluoromethyl-containing benzylic and allylic ethers and alcohols. nih.gov A similar strategy could potentially be adapted for the stereoselective introduction of a difluoromethyl group onto a suitably functionalized naphthalene precursor.

The synthesis of planar chiral ansa-metallocenes derived from naphthalene demonstrates that chirality can be introduced and controlled in naphthalene systems. rsc.org While not a direct difluoromethylation, these advanced synthetic strategies highlight the potential for developing stereoselective methods for functionalizing naphthalene derivatives.

Development of Efficient One-Pot Methodologies and Reaction Cascade Strategies

The synthesis of complex molecules like 2-(difluoromethyl)-3-methoxynaphthalene often involves multiple steps. To enhance efficiency, reduce waste, and simplify procedures, researchers have been actively developing one-pot methodologies and reaction cascade strategies. These approaches combine several transformations into a single operational sequence without the need for isolating intermediates.

While specific one-pot syntheses for 2-(difluoromethyl)-3-methoxynaphthalene are not extensively detailed in the literature, the principles can be inferred from the synthesis of other fluorinated compounds. For instance, a one-pot protocol for preparing 2-trifluoromethylsulfanyl-imidazoles involves a "sulfur transfer reaction" followed by electrophilic trifluoromethylation, yielding the final products in high yields. nih.gov This strategy of sequential additions of reagents to achieve a multi-step transformation in a single reaction vessel is a hallmark of efficient modern synthesis.

Reaction cascades, where the product of one reaction triggers the next, are also prominent in the synthesis of fluorinated molecules. An example is the electrochemical oxidative strategy for synthesizing difluoromethylated benzoxazines. rsc.org This method proceeds via an oxydifluoromethylation cascade reaction, avoiding the need for transition-metal catalysts and external oxidants. rsc.org Similarly, photocatalyzed cascade reactions have been employed to construct fused gem-difluorooxetanes from cyclopropanols and α-trifluoromethyl-substituted olefins, efficiently forming two rings and three bonds in one reaction. nih.govresearchgate.net Another notable cascade involves an organocatalytic Michael/alkylation process to create 2-trifluoromethylated and 2-difluoromethylated dihydrofurans with high stereoselectivity. rsc.org

These examples highlight a clear trend towards developing sophisticated, multi-step reactions within a single pot for the synthesis of fluorinated organic molecules. Such methodologies, if applied to the synthesis of 2-(difluoromethyl)-3-methoxynaphthalene, would likely involve the in-situ generation of a difluoromethylating agent followed by its reaction with a suitable naphthalene precursor in a cascade fashion.

Substrate Scope and Functional Group Tolerance in Synthetic Protocols

The applicability of a synthetic method is largely determined by its substrate scope and tolerance for various functional groups. Research into the synthesis of difluoromethylated compounds has placed a strong emphasis on developing robust methods that are compatible with a wide range of molecular structures.

In the context of direct C-H difluoromethylation of heterocycles using organic photoredox catalysis, a broad substrate scope has been demonstrated. nih.gov The reactions have been shown to be effective for a variety of substituted quinoxalin-2(1H)-ones, including those with either electron-donating (methyl, methoxy) or electron-withdrawing (fluoro, chloro, bromo, nitro) substituents. nih.gov This indicates a high degree of functional group tolerance. The methodology was also successfully applied to other heteroaromatic systems, further underscoring its versatility. nih.gov

Similarly, visible-light photoredox catalysis for the synthesis of trifluoromethoxylated compounds has shown tolerance for substrates with benzylic groups and various heteroarenes like pyridine, pyrimidine, and thiophene. nih.gov The ability to functionalize structurally complex molecules, such as derivatives of fructose (B13574) and trans-androsterone, highlights the robustness of this approach. nih.gov

The following table provides an illustrative overview of the types of functional groups and substrates that have been shown to be compatible with modern difluoromethylation and related fluorination reactions, which would be relevant considerations for the synthesis of analogues of 2-(difluoromethyl)-3-methoxynaphthalene.

| Reaction Type | Compatible Substrates/Functional Groups | Reported Yields | Reference |

| Direct C-H Difluoromethylation | Substituted quinoxalin-2(1H)-ones (methyl, fluoro, chloro, bromo, methoxy, nitro, naphthyl) | Moderate to good | nih.gov |

| Direct C-H Difluoromethylation | Indole, 5-nitro-substituted indole | 54% - 71% | nih.gov |

| Visible Light Photoredox Trifluoromethoxylation | Pyridine, pyrimidine, thiophene, fructose derivatives, trans-androsterone derivatives | Not specified | nih.gov |

| Electrochemical Oxidative Difluoromethylation | Various olefinic amides | Up to 87% | rsc.org |

| One-Pot Trifluoromethylthiolation | 1,4,5-aryl/alkyl substituted imidazole (B134444) N-oxides | High | nih.gov |

| Photocatalyzed Cascade for gem-Difluorooxetanes | Aryl substituted cyclopropanols | Not specified | researchgate.net |

| Organocatalytic Cascade for Dihydrofurans | Structurally distinct β,β-bromonitrostyrenes and fluorinated acetoacetates | 59% - 99% | rsc.org |

The data indicates that modern fluorination methods are increasingly compatible with a wide array of functional groups, which is a critical factor for applications in medicinal chemistry and materials science where complex molecular architectures are common. The development of protocols with broad substrate scope and high functional group tolerance is essential for the efficient synthesis of a diverse library of analogues of 2-(difluoromethyl)-3-methoxynaphthalene for further research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H, ¹³C, and ¹⁹F NMR for Proton, Carbon, and Fluorine Environments

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene ring, the methoxy group protons, and the proton of the difluoromethyl group. The aromatic protons would appear as a series of multiplets in the downfield region (typically δ 7.0-8.5 ppm). The methoxy protons would present as a sharp singlet around δ 3.9-4.0 ppm. The proton of the difluoromethyl group (-CHF₂) is expected to appear as a triplet due to coupling with the two equivalent fluorine atoms, likely in the region of δ 6.5-7.5 ppm, with a characteristic large coupling constant (JHF). For 2-(difluoromethyl)-7-methoxynaphthalene, the -CHF₂ proton appears as a triplet at δ 6.82 ppm with a coupling constant (J) of 56.5 Hz. rsc.org

¹³C NMR: The carbon NMR spectrum would reveal all the unique carbon environments in the molecule. The naphthalene ring carbons would resonate in the aromatic region (δ 110-140 ppm). The methoxy carbon would be found further upfield (around δ 55-60 ppm). The carbon of the difluoromethyl group is anticipated to appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF). In the case of 2-(difluoromethyl)-7-methoxynaphthalene, the difluoromethyl carbon appears as a triplet at δ 115.26 ppm with a large coupling constant of 238.2 Hz. rsc.org The carbons of the naphthalene ring that are close to the fluorine atoms may also show smaller C-F couplings.

¹⁹F NMR: The fluorine NMR spectrum is a crucial tool for characterizing fluorinated compounds. For 2-(difluoromethyl)-3-methoxynaphthalene, a single resonance is expected for the two equivalent fluorine atoms of the difluoromethyl group. This signal would be split into a doublet due to coupling with the single proton of the same group (²JHF). For 2-(difluoromethyl)-7-methoxynaphthalene, the ¹⁹F NMR spectrum shows a doublet at δ -109.72 ppm with a coupling constant of 56.4 Hz. rsc.org

Predicted NMR Data for 2-(Difluoromethyl)-3-methoxynaphthalene (based on 2-(difluoromethyl)-7-methoxynaphthalene)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| ¹H (-CH F₂) | ~6.8 | Triplet (t) | JHF ≈ 56 |

| ¹H (-OCH ₃) | ~3.9 | Singlet (s) | - |

| ¹H (Aromatic) | ~7.2-8.0 | Multiplets (m) | - |

| ¹³C (-C HF₂) | ~115 | Triplet (t) | ¹JCF ≈ 238 |

| ¹³C (-OC H₃) | ~56 | Singlet (s) | - |

| ¹³C (Aromatic) | ~105-135 | Singlets and doublets | - |

| ¹⁹F (-CHF ₂) | ~-110 | Doublet (d) | ²JHF ≈ 56 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, a suite of two-dimensional NMR experiments is employed. amazonaws.comyoutube.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings within the molecule. For 2-(difluoromethyl)-3-methoxynaphthalene, COSY would be instrumental in tracing the connectivity of the protons on the naphthalene ring system, helping to differentiate between the different aromatic spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. hmdb.calibretexts.org It would be used to definitively assign which protons are attached to which carbon atoms. For example, the triplet in the ¹H NMR spectrum at ~6.8 ppm would show a cross-peak to the triplet in the ¹³C NMR spectrum at ~115 ppm, confirming the C-H bond of the difluoromethyl group.

Applications of Deuterated Solvents in NMR Spectroscopy

The choice of a suitable deuterated solvent is crucial for NMR analysis to avoid strong solvent signals that could obscure the signals of the analyte. acs.org Common solvents for naphthalene derivatives include deuterated chloroform (B151607) (CDCl₃), deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), and deuterated acetone (B3395972) (acetone-d₆). sigmaaldrich.comillinois.edu The choice depends on the solubility of the compound and the desired temperature for the experiment. For fluorinated compounds, it is important that the solvent does not have signals that overlap with the resonances of interest in the ¹H, ¹³C, or ¹⁹F NMR spectra.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the precise molecular formula of a compound. nih.gov By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places), HRMS allows for the unambiguous determination of the elemental composition.

For 2-(difluoromethyl)-3-methoxynaphthalene (C₁₂H₁₀F₂O), the expected exact mass can be calculated. An HRMS experiment, likely using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would be expected to yield an [M+H]⁺ or [M+Na]⁺ ion with a measured m/z value that matches the calculated value to within a few parts per million (ppm). For the related isomer, 2-(difluoromethyl)-7-methoxynaphthalene, the HRMS (ESI-TOF) analysis found an [M+Na]⁺ ion at m/z 215.0648, which corresponds to the calculated value for C₁₂H₁₀F₂Na⁺ of 215.0648, thus confirming its molecular formula. rsc.org A similar result would be expected for 2-(difluoromethyl)-3-methoxynaphthalene.

Calculated Exact Mass for 2-(Difluoromethyl)-3-methoxynaphthalene

| Ion | Molecular Formula | Calculated Exact Mass (Da) |

| [M] | C₁₂H₁₀F₂O | 208.06997 |

| [M+H]⁺ | C₁₂H₁₁F₂O⁺ | 209.07775 |

| [M+Na]⁺ | C₁₂H₁₀F₂ONa⁺ | 231.05970 |

X-ray Crystallography for Absolute Configuration and Solid-State Conformational Analysis

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid at atomic resolution. This technique can provide unequivocal proof of the molecular connectivity, as well as detailed information about bond lengths, bond angles, and the conformation of the molecule in the solid state.

For 2-(difluoromethyl)-3-methoxynaphthalene, a single-crystal X-ray diffraction study would definitively confirm the substitution pattern on the naphthalene ring and the geometry of the difluoromethyl and methoxy groups. Furthermore, it would reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as π-π stacking or hydrogen bonding, that might be present. While no specific X-ray crystallographic data for 2-(difluoromethyl)-3-methoxynaphthalene has been found in the surveyed literature, this technique would be the ultimate method for its structural confirmation, should a suitable single crystal be obtained. Studies on related naphthalene derivatives have utilized this method to determine their molecular and crystal structures. colorado.edunih.gov

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is an excellent tool for identifying functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of 2-(difluoromethyl)-3-methoxynaphthalene would be expected to show characteristic absorption bands for the various functional groups present. These would include:

C-H stretching vibrations: Aromatic C-H stretches would appear above 3000 cm⁻¹, while the C-H stretches of the methoxy group would be just below 3000 cm⁻¹.

C=C stretching vibrations: Aromatic ring stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.

C-O stretching vibrations: A strong band corresponding to the aryl-alkyl ether linkage would be expected in the 1200-1275 cm⁻¹ region.

C-F stretching vibrations: The C-F stretching vibrations of the difluoromethyl group would give rise to strong absorptions, typically in the 1000-1100 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy, which is complementary to IR spectroscopy, would also provide a characteristic "fingerprint" for the molecule. harvard.edu Aromatic ring vibrations are often strong in Raman spectra. The symmetrical vibrations of the molecule would be particularly prominent. Time-resolved resonance Raman spectroscopy has been used to study the cation radical of 2-methoxynaphthalene. nih.gov

While specific IR and Raman spectra for 2-(difluoromethyl)-3-methoxynaphthalene are not available, the spectra of related compounds such as 2-methoxynaphthalene can provide a reference for the expected vibrational modes of the naphthalene core and the methoxy group. nih.govchemicalbook.comchemicalbook.comnist.gov

Electronic Spectroscopy (UV-Visible) for Aromatic System Characterization

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a pivotal analytical technique for characterizing the conjugated π-electron system of aromatic compounds such as 2-(Difluoromethyl)-3-methoxynaphthalene. The absorption of UV-Vis radiation by the naphthalene core promotes electrons from lower energy molecular orbitals (typically π orbitals) to higher energy molecular orbitals (π* antibonding orbitals). The wavelengths and intensities of these absorptions are highly sensitive to the nature and position of substituents on the aromatic ring, providing valuable insights into the electronic structure of the molecule.

The UV-Vis spectrum of naphthalene, the parent chromophore, exhibits characteristic absorption bands. In non-polar solvents like cyclohexane, naphthalene displays a strong absorption band around 221 nm, a series of moderately intense, structured bands between 250 and 290 nm, and a very weak, finely structured band around 312 nm. These bands are attributed to π → π* transitions. The introduction of substituents onto the naphthalene ring can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε). These shifts are categorized as bathochromic (to longer wavelengths, or 'red shift'), hypsochromic (to shorter wavelengths, or 'blue shift'), hyperchromic (an increase in molar absorptivity), and hypochromic (a decrease in molar absorptivity).

For 2-(Difluoromethyl)-3-methoxynaphthalene, two key substituents influence the electronic spectrum of the naphthalene core: the methoxy group (-OCH3) and the difluoromethyl group (-CHF2). The methoxy group, an electron-donating group due to resonance, typically induces a bathochromic shift and a hyperchromic effect on the absorption bands of the aromatic ring. This is due to the extension of the conjugated system by the lone pair of electrons on the oxygen atom. For instance, 2-methoxynaphthalene in ethanol (B145695) exhibits a λmax at approximately 226 nm.

Conversely, the difluoromethyl group is considered to be a weak to moderate electron-withdrawing group due to the inductive effect of the electronegative fluorine atoms. Electron-withdrawing groups can have varied effects on the UV-Vis spectrum, sometimes causing hypsochromic shifts or more complex changes depending on their interaction with the aromatic system and other substituents.

Detailed research findings on a range of substituted naphthalenes provide a basis for understanding these effects. Studies on various naphthalene derivatives have shown that the position and electronic nature of substituents significantly influence the λmax and ε values. For example, the introduction of alkyl groups, which are weakly electron-donating, causes slight bathochromic shifts. aanda.org More complex substitutions can lead to significant changes in the electronic transitions, affecting both the energy and probability of these transitions.

The following table presents UV-Visible spectral data for naphthalene and some of its derivatives, illustrating the impact of substitution on the electronic absorption spectra. This data provides a comparative framework for predicting the spectral properties of 2-(Difluoromethyl)-3-methoxynaphthalene.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Reference |

|---|---|---|---|---|

| Naphthalene | Cyclohexane | 275 | 6000 | photochemcad.com |

| 2-Methoxynaphthalene | Ethanol | 226 | Not Reported | |

| 1-Methylnaphthalene | Gas Phase | ~222 | Not Reported | aanda.org |

| 2-Ethylnaphthalene | Gas Phase | ~224 | Not Reported | aanda.org |

| 1,8-Bis(dimethylamino)naphthalene | Acetonitrile | 299 | 11000 | |

| 1-Naphthol | n-Hexane | ~290, ~322 | Not Reported | |

| 2-Naphthol | n-Hexane | ~275, ~330 | Not Reported |

Computational Chemistry and Theoretical Investigations of 2 Difluoromethyl 3 Methoxynaphthalene

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-(difluoromethyl)-3-methoxynaphthalene, these calculations can predict its electronic structure, thermodynamic stability, and inherent reactivity.

The electronic structure can be described by the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting character. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. samipubco.com In naphthalene (B1677914) derivatives, both the methoxy (B1213986) and difluoromethyl groups are expected to influence these frontier orbitals. The methoxy group, being an electron-donating group, would likely raise the HOMO energy level, while the electron-withdrawing difluoromethyl group would lower the LUMO energy.

The stability of 2-(difluoromethyl)-3-methoxynaphthalene can be evaluated by calculating its heat of formation and vibrational frequencies. All positive vibrational frequencies would confirm that the calculated geometry corresponds to a stable minimum on the potential energy surface.

Reactivity descriptors, derived from the conceptual density functional theory (DFT), can be calculated to predict how the molecule will interact with other chemical species. These include electronegativity, chemical hardness, and the Fukui function, which identifies the most reactive sites within the molecule.

Table 1: Predicted Key Quantum Chemical Parameters for 2-(Difluoromethyl)-3-methoxynaphthalene

| Parameter | Predicted Value/Trend | Significance |

| HOMO Energy | Higher than unsubstituted naphthalene | Indicates increased electron-donating ability. |

| LUMO Energy | Lower than unsubstituted naphthalene | Indicates increased electron-accepting ability. |

| HOMO-LUMO Gap | Reduced compared to naphthalene | Suggests higher reactivity and potential for electronic transitions at lower energies. |

| Dipole Moment | Non-zero | Indicates a polar molecule, influencing its solubility and intermolecular interactions. |

Density Functional Theory (DFT) Studies of Molecular Conformations, Tautomerism, and Spectroscopic Properties

Density Functional Theory (DFT) is a powerful computational method for investigating the properties of medium-sized organic molecules like 2-(difluoromethyl)-3-methoxynaphthalene. nih.govresearchgate.net

Molecular Conformations: The primary conformational flexibility in this molecule arises from the rotation of the methoxy and difluoromethyl groups. DFT calculations can determine the potential energy surface for these rotations, identifying the most stable (lowest energy) conformation. For the methoxy group, the orientation of the methyl group relative to the naphthalene ring will be a key factor. For the difluoromethyl group, the orientation of the fluorine atoms will be significant.

Tautomerism: While significant tautomerism is not expected for 2-(difluoromethyl)-3-methoxynaphthalene in its ground state, DFT can be used to explore the relative energies of any potential, less stable tautomeric forms.

Spectroscopic Properties: DFT is widely used to predict various spectroscopic data. For instance, time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra (UV-Vis), predicting the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. nih.gov Vibrational spectra (Infrared and Raman) can also be simulated, providing theoretical frequencies that can be compared with experimental data to confirm the molecular structure. nih.govresearchgate.net

Table 2: Predicted Spectroscopic Data for 2-(Difluoromethyl)-3-methoxynaphthalene from DFT Calculations

| Spectroscopic Technique | Predicted Features | Information Gained |

| UV-Vis (TD-DFT) | Multiple absorption bands in the UV region. | Electronic transitions, HOMO-LUMO gap. |

| Infrared (DFT) | Characteristic C-H, C=C (aromatic), C-O, and C-F stretching and bending vibrations. | Functional group identification, conformational analysis. |

| ¹³C NMR (DFT) | Chemical shifts for each unique carbon atom. | Molecular structure confirmation. |

| ¹⁹F NMR (DFT) | Chemical shift for the difluoromethyl fluorine atoms. | Electronic environment of the fluorine atoms. |

Theoretical Investigations of Reaction Mechanisms and Transition State Energetics

Theoretical chemistry can provide invaluable insights into the "how" and "why" of chemical reactions involving 2-(difluoromethyl)-3-methoxynaphthalene. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathways, locate transition states, and calculate activation energies.

For instance, electrophilic aromatic substitution is a common reaction for naphthalene derivatives. Theoretical calculations could model the attack of an electrophile on the naphthalene ring of 2-(difluoromethyl)-3-methoxynaphthalene. These calculations would likely show that the positions on the ring activated by the methoxy group are the most favorable for substitution. Conversely, the difluoromethyl group would deactivate the ring towards electrophilic attack.

DFT studies on the oxidative activation of fluorinated aromatic compounds have shown that reactions can proceed through mechanisms like electrophilic C-O addition followed by a fluoride (B91410) shift. nih.gov Similar computational approaches could be used to investigate the metabolic pathways of 2-(difluoromethyl)-3-methoxynaphthalene, which is crucial in medicinal chemistry.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. doaj.orgwolfram.com The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values.

For 2-(difluoromethyl)-3-methoxynaphthalene, the MEP map would be expected to show:

Negative Potential (Red/Yellow): Regions of high electron density, indicating sites susceptible to electrophilic attack. These would likely be located around the oxygen atom of the methoxy group and on the naphthalene ring, particularly at positions ortho and para to the methoxy group.

Positive Potential (Blue): Regions of low electron density, indicating sites susceptible to nucleophilic attack. These would be expected around the hydrogen atoms of the difluoromethyl group due to the high electronegativity of the fluorine atoms.

Neutral Potential (Green): Regions with a balanced charge.

The MEP map provides a visual representation of the molecule's reactivity and its potential for non-covalent interactions, such as hydrogen bonding. researchgate.netresearchgate.net

In Silico Prediction of Molecular Interactions and Binding Affinities

While avoiding specific clinical targets, we can theoretically explore how 2-(difluoromethyl)-3-methoxynaphthalene might interact with a generic protein binding pocket. In silico methods like molecular docking and molecular dynamics (MD) simulations are employed for this purpose. ijpsjournal.comnih.gov

Molecular Docking: This technique predicts the preferred orientation of the molecule when bound to a target. For 2-(difluoromethyl)-3-methoxynaphthalene, docking studies could reveal potential interactions such as:

Pi-pi stacking: The naphthalene core could interact with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a binding site.

Hydrogen bonding: The oxygen atom of the methoxy group could act as a hydrogen bond acceptor, while the hydrogen atoms of the difluoromethyl group could potentially act as weak hydrogen bond donors.

Hydrophobic interactions: The naphthalene ring system would favor interactions with nonpolar regions of a binding pocket. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to assess the stability of the predicted binding pose over time. These simulations provide insights into the flexibility of the molecule and the target, and can be used to calculate the binding free energy, a more accurate predictor of binding affinity than docking scores alone. nih.gov

Bioisosteric Design and Computational Prediction of Analog Properties

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a key strategy in drug design. cambridgemedchemconsulting.comresearchgate.net The difluoromethyl group is often considered a bioisostere of a hydroxyl or methoxy group. nih.govresearchgate.net

Computational methods can be invaluable in designing and evaluating bioisosteric analogs of 2-(difluoromethyl)-3-methoxynaphthalene. For example, one could computationally assess the properties of analogs where the difluoromethyl group is replaced with other fluorinated groups (e.g., trifluoromethyl) or non-fluorinated groups.

DFT calculations can predict how these modifications would affect key properties such as:

Lipophilicity (logP): The replacement of a methoxy group with a difluoromethyl group is generally expected to increase lipophilicity. chemrxiv.org

Electronic properties: Changes in HOMO-LUMO energies and the MEP map can indicate altered reactivity and binding interactions.

Metabolic stability: Fluorination is often used to block metabolic oxidation. chemrxiv.org Computational models can predict sites of metabolism.

By comparing the computed properties of a series of analogs, researchers can prioritize the synthesis of compounds with the most promising theoretical profiles.

Academic Research on Structural Modifications and Analog Development

Design Principles for Naphthalene-Based Molecular Scaffolds in Chemical Biology

Naphthalene (B1677914), a bicyclic aromatic hydrocarbon, serves as a versatile and privileged scaffold in medicinal chemistry and chemical biology. ekb.egekb.egijpsjournal.com Its rigid, planar structure and lipophilic nature provide a foundation for the construction of molecules with diverse biological activities. The naphthalene core can be strategically modified to interact with various biological targets, and its ability to penetrate biological membranes is a key advantage in drug design. ijpsjournal.com

The design principles for naphthalene-based molecular scaffolds revolve around several key aspects:

Structural Rigidity and Pre-organization: The fused ring system of naphthalene provides a conformationally restricted backbone. This rigidity can lead to higher binding affinities for target proteins by reducing the entropic penalty upon binding.

Lipophilicity and Membrane Permeability: The hydrocarbon nature of naphthalene imparts significant lipophilicity, which can enhance a molecule's ability to cross cell membranes and reach intracellular targets. ijpsjournal.com However, excessive lipophilicity can also lead to poor aqueous solubility and non-specific binding. Therefore, a key design principle is to balance the lipophilicity of the naphthalene core with the introduction of more polar functional groups.

Versatility for Substitution: The naphthalene ring system offers multiple positions for substitution (alpha and beta positions), allowing for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. ijpsjournal.com The differential reactivity of these positions allows for selective chemical modifications.

Bioisosteric Replacement: The naphthalene scaffold itself can act as a bioisostere for other aromatic systems, such as a substituted benzene (B151609) ring, offering a different vector space for substituent placement and potentially improved properties.

Numerous FDA-approved drugs incorporate the naphthalene scaffold, highlighting its therapeutic importance across a wide range of conditions, including cancer, infectious diseases, and inflammatory disorders. ekb.egekb.egnih.gov This success underscores the value of the naphthalene core as a starting point for the development of novel bioactive compounds.

Strategies for Modifying the Naphthalene Ring System and Substituent Effects

The modification of the naphthalene ring system is a cornerstone of medicinal chemistry, enabling the optimization of a compound's biological activity and physicochemical properties. The introduction of various substituents can profoundly influence the electronic distribution, steric profile, and metabolic stability of the parent molecule.

Key Modification Strategies:

Electrophilic Aromatic Substitution: This class of reactions is fundamental for introducing a wide array of functional groups onto the naphthalene ring. The regioselectivity of these reactions is governed by the electronic nature of existing substituents. For instance, electron-donating groups direct incoming electrophiles to specific positions, while electron-withdrawing groups direct them to others.

Cross-Coupling Reactions: Modern cross-coupling methodologies, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, have revolutionized the synthesis of complex naphthalene derivatives. researchgate.net These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity, enabling the introduction of diverse functionalities. researchgate.net

Functional Group Interconversion: Once a substituent is in place, it can often be converted into other functional groups, further expanding the chemical space accessible from a common intermediate.

Substituent Effects:

The nature and position of substituents on the naphthalene ring have a dramatic impact on the molecule's properties:

Electronic Effects: Electron-donating groups (e.g., methoxy (B1213986), amino) increase the electron density of the naphthalene ring, influencing its reactivity and ability to participate in hydrogen bonding. Conversely, electron-withdrawing groups (e.g., nitro, cyano, difluoromethyl) decrease the electron density, affecting its acidity, basicity, and interaction with biological targets. nih.gov

Lipophilicity and Solubility: The addition of lipophilic or hydrophilic substituents can be used to modulate the molecule's solubility and membrane permeability, which are critical for its absorption, distribution, metabolism, and excretion (ADME) properties.

The strategic placement of substituents is crucial. For example, peri-substituents at the 1- and 8-positions can induce significant steric strain, leading to a distorted, non-planar naphthalene ring. nih.gov This distortion can alter the molecule's reactivity and recognition by biological targets. nih.gov

Introduction and Chemical Transformations of the Methoxy Group on the Naphthalene Core

The methoxy group (-OCH3) is a common and important substituent in medicinal chemistry, and its introduction onto a naphthalene core can be achieved through several synthetic routes.

Introduction of the Methoxy Group:

Williamson Ether Synthesis: A classic and widely used method involves the reaction of a naphthol (a hydroxy-naphthalene) with a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a base. youtube.com This reaction is generally efficient and proceeds via an SN2 mechanism.

From Diazonium Salts: Naphthylamines can be converted to diazonium salts, which can then be treated with methanol (B129727) to introduce a methoxy group. This method is particularly useful when the starting material is a readily available naphthylamine.

Buchwald-Hartwig Cross-Coupling: Palladium-catalyzed cross-coupling of a bromonaphthalene with methanol or a methoxide (B1231860) source provides a modern and versatile method for the introduction of a methoxy group.

Chemical Transformations of the Methoxy Group:

Once introduced, the methoxy group can undergo various chemical transformations, further diversifying the molecular structure:

Demethylation: The methoxy group can be cleaved to reveal the parent hydroxyl group. This is often achieved using strong acids like HBr or Lewis acids such as BBr3. This transformation is important as the resulting hydroxyl group can serve as a handle for further functionalization or may be a key pharmacophoric feature.

Oxidative Metabolism: In a biological context, the methoxy group is susceptible to cytochrome P450-mediated O-demethylation, which can be a major metabolic pathway. juniperpublishers.com This metabolic vulnerability can sometimes be addressed through strategies like deuteration.

The position of the methoxy group on the naphthalene ring significantly influences the molecule's properties. For instance, in the context of naproxen (B1676952) synthesis, the directing effect of the methoxy group in Friedel-Crafts acylation is a critical factor in determining the final product distribution. stackexchange.com

Variation and Further Functionalization of the Difluoromethyl Group

The difluoromethyl group (-CF2H) has emerged as a valuable substituent in medicinal chemistry due to its unique electronic properties and its ability to act as a bioisostere for other functional groups. acs.orgnih.gov

Unique Properties of the Difluoromethyl Group:

Hydrogen Bond Donor: The C-H bond in the difluoromethyl group is polarized by the adjacent fluorine atoms, making the hydrogen atom a weak hydrogen bond donor. rsc.org This allows the CF2H group to mimic the hydrogen bonding capabilities of hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups. nih.gov

Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the difluoromethyl group generally more resistant to oxidative metabolism compared to a methyl or methylene (B1212753) group. nih.gov

Lipophilicity: The introduction of fluorine atoms increases the lipophilicity of a molecule, which can enhance its membrane permeability and bioavailability. nih.gov

Introduction of the Difluoromethyl Group:

Several methods have been developed for the introduction of the difluoromethyl group onto aromatic rings:

Difluoromethylation Reagents: A variety of reagents have been developed to deliver the difluoromethyl moiety, including those that generate a difluoromethyl radical or difluorocarbene in situ. nih.govresearchgate.net

Cross-Coupling Reactions: Copper-catalyzed cross-coupling of an aryl iodide with a difluoromethyl source, followed by decarboxylation, is a viable strategy for aromatic difluoromethylation. acs.org

Further Functionalization:

While the difluoromethyl group itself is relatively inert, the synthetic handles used to introduce it can be exploited for further functionalization. For example, if the difluoromethyl group is introduced via a multi-step sequence involving an intermediate with other reactive groups, these can be modified before or after the introduction of the CF2H group.

The development of methods for the late-stage functionalization of complex molecules with the difluoromethyl group is an active area of research, as it allows for the rapid generation of analogs with potentially improved properties. acs.orgresearchgate.net

Hybridization Strategies: Conjugation of Difluoromethylated Naphthalenes with Other Chemical Moieties

Hybridization, the strategy of combining two or more distinct chemical scaffolds into a single molecule, is a powerful approach in drug discovery. This can lead to compounds with novel or enhanced biological activities, improved pharmacokinetic profiles, or the ability to interact with multiple targets simultaneously.

Design Principles for Hybrid Molecules:

Pharmacophore Merging: This involves combining the key recognition elements (pharmacophores) of two different bioactive molecules that bind to the same or different targets.

Synergistic Effects: The goal of hybridization is often to achieve a synergistic effect, where the activity of the hybrid molecule is greater than the sum of the activities of its individual components.

Examples of Hybridization Strategies:

Heterocyclic Rings: Heterocycles are ubiquitous in medicinal chemistry and can impart a wide range of properties, including improved solubility, metabolic stability, and the ability to form specific hydrogen bonds. nih.gov

Peptides or Amino Acids: This can lead to peptidomimetics with improved cell permeability and metabolic stability compared to their parent peptides.

Natural Products: Conjugating a synthetic scaffold like difluoromethylated naphthalene with a natural product fragment can lead to "pseudo-natural products" with novel biological activities. nih.gov

The synthesis of such hybrid molecules often relies on robust and versatile chemical reactions, such as click chemistry, amide bond formation, and cross-coupling reactions, to connect the different chemical moieties.

Synthesis of Metabolically Stabilized Analogues through Deuteration Strategies

Metabolic instability is a major hurdle in drug development, often leading to poor oral bioavailability and a short duration of action. One strategy to overcome this is to replace hydrogen atoms at metabolically labile positions with their heavier isotope, deuterium (B1214612). juniperpublishers.com

The Deuterium Isotope Effect:

The C-D bond is stronger than the C-H bond. juniperpublishers.com This difference in bond strength can lead to a "kinetic isotope effect," where the rate of a chemical reaction that involves the cleavage of this bond is slower for the deuterated compound. juniperpublishers.com In the context of drug metabolism, if the rate-limiting step of a metabolic pathway involves the cleavage of a C-H bond by a cytochrome P450 enzyme, replacing that hydrogen with deuterium can significantly slow down the rate of metabolism. juniperpublishers.com

Strategies for Deuteration:

Site-Specific Deuteration: The key to a successful deuteration strategy is to identify the specific site(s) of metabolism ("soft spots") in a molecule. This is often done through in vitro metabolism studies using liver microsomes or hepatocytes. Once the metabolic hot spots are identified, deuterium can be selectively introduced at these positions.

Synthesis with Deuterated Reagents: Deuterated analogs are typically synthesized using deuterated starting materials or reagents. For example, to introduce a deuterated methoxy group (-OCD3), a deuterated methylating agent would be used in the Williamson ether synthesis. juniperpublishers.com To introduce deuterium onto an aromatic ring, a common strategy is to first introduce a halogen at the desired position, form an organometallic reagent (e.g., a Grignard or organolithium reagent), and then quench it with a deuterium source like D2O. youtube.com

Benefits of Deuteration:

Improved Metabolic Stability: By slowing down the rate of metabolism, deuteration can lead to a longer half-life, increased exposure, and potentially a lower required dose. juniperpublishers.comnih.govmdpi.com

Reduced Formation of Reactive Metabolites: In some cases, metabolism can lead to the formation of toxic or reactive metabolites. By slowing down or redirecting metabolism, deuteration can reduce the formation of these undesirable species. juniperpublishers.com

It is important to note that deuteration does not always lead to improved metabolic stability. If the cleavage of the C-H bond is not the rate-limiting step in the metabolic pathway, the isotope effect will be minimal or non-existent. nih.gov Therefore, a thorough understanding of the metabolic fate of a compound is essential for a successful deuteration strategy.

Exploration of Molecular Interactions and Structure Activity Relationships Non Clinical Context

The Difluoromethyl Group as a Bioisostere: Academic Principles and Applications

The strategic incorporation of fluorine into molecules is a cornerstone of modern medicinal chemistry and drug design. h1.coresearchgate.net Among the various fluorinated functionalities, the difluoromethyl (CF₂H) group has emerged as a particularly valuable bioisostere, a chemical substituent that can replace another group without significantly altering the molecule's biological activity. researchgate.net

The CF₂H group is frequently employed as a bioisosteric replacement for hydroxyl (-OH), thiol (-SH), amine (-NH₂), and amide groups. researchgate.netnih.govprinceton.edu This substitution is advantageous because the CF₂H group can act as a "lipophilic hydrogen bond donor," a unique characteristic that can enhance binding affinity with biological targets, improve membrane permeability, and increase bioavailability. researchgate.netbohrium.comnih.gov Unlike the highly polar hydroxyl group, the difluoromethyl group can introduce favorable hydrogen bonding interactions while simultaneously increasing the molecule's lipophilicity, or its ability to dissolve in fats and lipids. h1.cobohrium.com This dual functionality allows for the fine-tuning of a molecule's properties to improve its pharmacokinetic profile. researchgate.netprinceton.edu For instance, replacing a metabolically vulnerable hydroxyl group with a more stable difluoromethyl group can lead to compounds with improved metabolic stability. researchgate.net

Influence of Difluorination on Molecular Lipophilicity, Polarity, and Hydrogen Bonding Capabilities

The introduction of a difluoromethyl group into a molecule like 3-methoxynaphthalene profoundly alters its key physicochemical properties, which are critical for its interaction with biological systems.

Lipophilicity: While often considered a lipophilicity-enhancing group, the actual impact of the CF₂H group is context-dependent. nih.govbohrium.com Studies on difluoromethyl anisoles and thioanisoles have shown that the experimental change in the partition coefficient (Δlog P) when replacing a methyl group with a difluoromethyl group can range from -0.1 to +0.4. researchgate.netnih.govbohrium.comacs.org For aliphatic compounds, fluorination can even lead to a decrease in the logarithm of the partition coefficient (log P), whereas polyfluoroalkylation typically increases it. nih.govacs.org This variability allows for nuanced control over a molecule's lipophilicity. h1.co

Hydrogen Bonding: The polarized C-H bond enables the difluoromethyl group to function as a hydrogen bond donor. beilstein-journals.orgjst.go.jp While this interaction is generally weaker than that of a canonical hydrogen bond donor like a hydroxyl group, it is comparable in strength to donors such as thiophenol and aniline (B41778) groups. researchgate.netbohrium.comacs.org Quantum mechanical calculations have estimated the binding energy of a CF₂H···O interaction to be between 1.0 and 5.5 kcal/mol. beilstein-journals.org The strength of this hydrogen bond can be further modulated; for example, attaching the CF₂H group to a cationic aromatic system can significantly enhance its hydrogen bond donation capability. beilstein-journals.org

| Property | Influence of Difluoromethyl (CF₂H) Group | Key Findings | References |

|---|---|---|---|

| Lipophilicity (logP) | Moderately increases lipophilicity, but is context-dependent. | ΔlogP (vs. -CH₃) ranges from -0.1 to +0.4. Can decrease logP in some aliphatic contexts. | researchgate.netnih.govbohrium.comacs.orgnih.gov |

| Polarity | Increases molecular polarity due to the highly electronegative fluorine atoms. | Contributes to a significant molecular dipole moment. | acs.orgbeilstein-journals.org |

| Hydrogen Bonding | Acts as a weak hydrogen bond donor. | Bonding energy (CF₂H···O) is 1.0-5.5 kcal/mol. Weaker than -OH but comparable to -SH or aniline C-H. | researchgate.netbohrium.comacs.orgbeilstein-journals.org |

In Vitro Studies of Molecular Interactions with Model Biological Systems

The unique properties of the difluoromethyl group make it a valuable component in molecules designed for in vitro studies of biological systems, such as enzyme inhibition assays and receptor binding assays. These non-clinical studies are crucial for elucidating the mechanisms of action and identifying potential lead compounds. researchgate.net

Enzyme Inhibition Studies: Difluoromethylated compounds are frequently synthesized and tested for their ability to inhibit specific enzymes. For example, difluoromethylation has been a key strategy in developing inhibitors for enzymes like β-secretase (BACE-1), which is implicated in Alzheimer's disease. acs.org In one study, the introduction of a difluoromethyl group was part of a strategy to improve the brain exposure of a P2Y₁ receptor antagonist. acs.org The goal of such modifications is often to enhance metabolic stability, binding affinity, and selectivity for the target enzyme. acs.org In vitro assays using human liver microsomes are common methods to screen for potential inhibition of drug-metabolizing enzymes like cytochrome P450s. researchgate.netyoutube.com

Receptor Binding Assays: These assays are used to quantify the interaction between a ligand (such as a difluoromethylated naphthalene) and its receptor. nih.govlabome.com Common formats include Scintillation Proximity Assays (SPA) and filtration binding assays, which often utilize a radiolabeled ligand to measure binding affinity (Kd) and receptor density. nih.govlabome.com For example, a library of 2-difluoromethylpyridine derivatives was evaluated for its quorum sensing inhibitory activity in Pseudomonas aeruginosa, demonstrating that this class of compounds could serve as a bioisosteric replacement for pyridine-N-oxide and effectively interact with its target. nih.gov

| Study Type | Model System / Target | Purpose of Difluoromethylation | Example Finding | References |

|---|---|---|---|---|

| Enzyme Inhibition | BACE-1 | Improve pharmacokinetic properties and target affinity. | Difluoromethylation of an aminooxazoline xanthene scaffold was part of the synthesis of novel BACE-1 inhibitors. | acs.org |

| Enzyme Inhibition | α-Glucosidase | Develop new inhibitory agents. | Synthesized thioquinoline derivatives with a difluoromethyl group showed potent α-glucosidase inhibitory activity. | nih.gov |

| Receptor Binding | P2Y₁ Receptor | Increase lipophilicity and hydrogen bonding capabilities to improve brain exposure. | A difluoromethyl-containing imidazo[1,5-a]pyrazin-8-one was identified as a potent P2Y₁ antagonist. | acs.org |

| Quorum Sensing Inhibition | Pseudomonas aeruginosa | Act as a bioisostere for pyridine-N-oxide. | 2-difluoromethylpyridine derivatives showed similar or better activity compared to the model compound. | nih.gov |

Structure-Activity Relationship (SAR) Studies on Difluoromethylated Naphthalenes and Their Analogues

Structure-activity relationship (SAR) studies are essential for understanding how specific structural features of a molecule contribute to its biological effects in a laboratory setting. mdpi.comacs.org For difluoromethylated naphthalenes and related structures, SAR studies focus on correlating changes in the molecular framework with observed in vitro activity.

Extensive SAR studies have been conducted on naphthalene (B1677914) diimides (NDIs), a scaffold used in the design of G-quadruplex (G4) ligands for potential anticancer and antiparasitic applications. nih.gov In these studies, researchers systematically modified the side chains attached to the naphthalene core while keeping the central NDI scaffold intact. nih.govresearchgate.net While some N-methylpiperazine propyl NDIs showed sub-micromolar activity against parasites like Trypanosoma brucei, a clear correlation between the G4 binding affinity and the observed biological activity was not always found, suggesting that other mechanisms of action might be involved. nih.gov

In another example, a series of naphthalene-based diarylamides were designed as pan-Raf kinase inhibitors. nih.gov The SAR study revealed that the introduction of various lipophilic groups (such as F, Cl, OMe, and OCHF₂) on a distal phenyl ring played a crucial role in the binding interactions within the ATP binding site of the kinase. nih.gov This highlights how modifications, even those distant from the core naphthalene structure, can significantly impact target engagement.

More broadly, SAR studies on other fluorinated molecules have provided key insights. For instance, in the development of taxoid anticancer agents, the cooperative effects of a 3'-difluorovinyl group and a difluoromethoxy-benzoyl moiety were found to enhance binding to β-tubulin through unique interactions involving the fluorine atoms. nih.gov

| Compound Class | Target/Activity | Key SAR Finding | Reference |

|---|---|---|---|

| Naphthalene Diimides (NDIs) | Anticancer/Antiparasitic (G-quadruplex binding) | Modifying side chains affects biological activity, but this does not always correlate directly with G-quadruplex binding affinity. | nih.gov |

| Naphthalene-based Diaryl-amides | pan-Raf Kinase Inhibition | Lipophilic groups (including OCHF₂) on a distal phenyl ring are critical for binding interactions in the ATP binding site. | nih.gov |

| Fluorine-containing Taxoids | Anticancer (β-tubulin binding) | The combination of a 3'-difluorovinyl group and a C2-difluoromethoxy-benzoyl moiety enhances binding to a hydrophobic pocket in β-tubulin. | nih.gov |

| Aminohydantoin Derivatives | BACE-1 Inhibition | Incorporating heteroaryl groups like 2-fluoropyridines improved binding through interactions with specific amino acid residues (Ser229, Trp76). | acs.org |

Utility of Difluoromethylated Naphthalenes as Probes in Chemical Biology and Material Science Research

A chemical probe is a selective small-molecule modulator used to study the function of a protein target in biochemical or cellular systems. escholarship.org High-quality probes are essential tools for elucidating biological pathways and validating new drug targets. escholarship.orgmdpi.com

The naphthalene scaffold is a common feature in the design of fluorescent probes due to its favorable photophysical properties. nih.govnih.gov For example, naphthalene-based probes have been developed for the sensitive detection of biologically relevant species like glutathione. nih.gov The incorporation of a difluoromethyl group into such a naphthalene-based probe offers a way to systematically modulate properties like lipophilicity, metabolic stability, and target interaction through weak hydrogen bonding. beilstein-journals.orgacs.org This allows for the rational design of probes with tailored characteristics for specific applications in chemical biology, such as cellular imaging or target engagement studies. ljmu.ac.uk

In the realm of material science, the introduction of fluorine and fluorinated groups into organic molecules is of significant interest for developing new materials with unique properties. nih.gov The polarity, stability, and specific intermolecular interactions (including weak hydrogen bonds) afforded by the difluoromethyl group can be exploited to control the self-assembly and bulk properties of organic materials. While specific applications of 2-(Difluoromethyl)-3-methoxynaphthalene in this area are not widely documented, the principles suggest its potential as a building block for creating novel functional materials.

Q & A

Q. What are the optimal synthetic routes for 2-(Difluoromethyl)-3-methoxynaphthalene, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves selective fluorination and methoxylation of the naphthalene backbone. Key steps include:

- Difluoromethylation: Use nucleophilic (e.g., ClCFH) or electrophilic (e.g., FC=O) reagents under controlled conditions (e.g., anhydrous solvents, inert atmosphere) to minimize side reactions .

- Methoxylation: Employ Ullmann coupling or Pd-catalyzed cross-coupling for regioselective methoxy group introduction, ensuring positional accuracy .

- Purification: Column chromatography or recrystallization (e.g., ethanol) improves purity, with yields optimized by adjusting reaction time (8–12 hours) and temperature (60–80°C) .

Critical Factors:

Q. What spectroscopic and chromatographic methods are recommended for characterizing 2-(Difluoromethyl)-3-methoxynaphthalene?

Methodological Answer: Characterization requires multi-modal validation:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 224.20) .

- X-ray Crystallography: Resolves crystal structure and bond angles, critical for confirming regiochemistry .

- HPLC-PDA: Assesses purity (>95%) and identifies impurities using C18 columns with acetonitrile/water gradients .

Q. How should researchers design preliminary toxicity screening for this compound?

Methodological Answer: Follow systematic toxicological frameworks (e.g., OECD Guidelines ):

- In Vitro Assays:

- In Vivo Screening (Rodents):

Data Interpretation:

- Cross-reference with structurally similar naphthalenes (e.g., 2-methylnaphthalene) for comparative toxicity profiles .

Advanced Research Questions

Q. How does the introduction of difluoromethyl and methoxy groups affect pharmacokinetic properties?

Methodological Answer: Fluorination and methoxylation alter key ADME (Absorption, Distribution, Metabolism, Excretion) parameters:

- Lipophilicity: LogP increases by ~0.5–1.0 units compared to non-fluorinated analogs, enhancing membrane permeability .

- Metabolic Stability: Difluoromethyl groups resist CYP450-mediated oxidation, prolonging half-life (e.g., t > 6 hours in rat microsomes) .

- Protein Binding: Fluorine’s electronegativity enhances hydrogen bonding with serum albumin (e.g., >90% binding in plasma) .

Experimental Validation:

Q. What in vivo models are appropriate for studying hepatic and renal effects of this compound?

Methodological Answer:

- Rodent Models:

- Mechanistic Studies:

Risk of Bias Mitigation:

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking (AutoDock Vina): Simulate binding to enzymes (e.g., CYP450 3A4) or receptors (e.g., PPARγ) using PDB structures .

- QSAR Models: Train on fluorinated naphthalene datasets to predict toxicity endpoints (e.g., hepatotoxicity probability) .

- MD Simulations: Analyze stability of ligand-protein complexes (50 ns trajectories) with GROMACS .

Validation:

Q. How should researchers resolve contradictions between in vitro and in vivo toxicity data?

Methodological Answer:

- Dose-Response Reconciliation: Adjust for bioavailability differences (e.g., in vitro IC vs. in vivo plasma concentrations) .

- Metabolite Profiling: Identify active/toxic metabolites (e.g., hydroxylated derivatives) via LC-HRMS .

- Species-Specific Factors: Compare metabolic pathways (e.g., human vs. rat CYP450 isoforms) using cross-species microsomal assays .

Case Study:

- If in vitro genotoxicity (Ames test) contradicts in vivo negativity, assess DNA adduct formation in target organs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.